6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-[(propan-2-ylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)10-6-8-4-3-5-9(12)11-8/h3-5,7,10H,6H2,1-2H3,(H,11,12) |
InChI Key |
FAUPIKZKMDYSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Example Route:
- Starting Material: An amino aldehyde or ketone bearing the propan-2-yl amino methyl group.
- Reaction Conditions: Acidic or basic cyclization conditions, often using refluxing solvents like ethanol or acetic acid.
- Mechanism: Intramolecular nucleophilic attack by the amino group on the carbonyl carbon, leading to ring closure and formation of the dihydropyridinone core.
Data from Patent US8772497B2 supports this, where a similar 1,2-dihydropyridin-2-one compound is synthesized via cyclization of hydroxamic acid derivatives or related precursors in the presence of catalysts and bases, leading to high yields of crystalline dihydropyridinones.
Condensation of 2-Pyridone Derivatives with Aminoalkyl Precursors
Another prominent route involves the condensation of 2-pyridone derivatives with aminoalkyl compounds. This method is particularly useful for introducing the amino methyl substituents at the 6-position.
Procedure:
- Step 1: Synthesis of 2-pyridone core, often via cyclization of β-keto amides or related intermediates.
- Step 2: Alkylation or Mannich-type reaction with propan-2-ylamine derivatives, which introduces the amino methyl group.
- Step 3: Final cyclization under reflux or microwave conditions to form the dihydropyridinone ring system.
This method aligns with the synthetic strategies described in recent literature, where functionalized 2-pyridones are alkylated with aminoalkyl groups followed by ring closure.
Multicomponent and Cycloaddition Strategies
Recent advances include multicomponent reactions and cycloaddition processes that assemble the dihydropyridinone ring with the desired substituents in a single step or in a cascade manner.
Example:
- Aziridine-based cyclization: Using aziridines and α,β-unsaturated iminium ions to form 1,2-dihydropyridines, which can be further oxidized or modified to dihydropyridinones.
- Radical-mediated cyclizations: Employing radical deoxygenation and cycloisomerization techniques, as reported by Hodgson et al., to generate substituted dihydropyridines, which can be oxidized to the corresponding dihydropyridinones.
Key Reagents and Conditions
| Method | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Cyclization of amino ketones | Acidic or basic catalysts, reflux | Moderate to high yields, crystalline products | Patent US8772497B2 reports efficient cyclization |
| Condensation with aminoalkyl derivatives | 2-pyridone derivatives, formaldehyde or aldehyde precursors | Reflux, microwave-assisted | High regioselectivity, enantiopure synthesis possible |
| Multicomponent cycloaddition | Aziridines, α,β-unsaturated iminium ions | Reflux, metal catalysis | Good yields, stereoselective variants reported |
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridinones and their derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
*Calculated based on standard atomic weights.
Key Observations:
In contrast, the propan-2-ylamino-methyl group in the target compound offers flexibility and moderate hydrophobicity, which may improve membrane permeability. The boronic acid substituent in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid enables covalent interactions with diols (e.g., in carbohydrates), making it valuable in synthetic chemistry .
Hydrogen-Bonding Capacity: The primary amine in 6-amino-1,2-dihydropyrimidin-2-one (pyrimidine core) allows for strong hydrogen-bonding interactions, akin to nucleobases in DNA/RNA . The secondary amine in the target compound’s propan-2-ylamino group may form weaker hydrogen bonds but contributes to steric shielding.
Core Heterocycle Differences: Pyrimidine derivatives (e.g., 6-amino-1,2-dihydropyrimidin-2-one) exhibit distinct electronic and geometric properties compared to dihydropyridinones due to their two nitrogen atoms, influencing binding specificity in biological systems .
Physicochemical and Crystallographic Insights
- Solubility and logP: The boronic acid analog is likely more hydrophilic (lower logP) due to its polar substituent, whereas the propan-2-ylamino-methyl group in the target compound may confer moderate lipophilicity, balancing solubility and permeability . The pyridyl-substituted compound (5-(2-Pyridyl)-1,2-dihydropyridin-2-one) may exhibit pH-dependent solubility due to the basic nitrogen in the pyridyl ring .
Crystallography and Structural Analysis :
- Programs like SHELXL and ORTEP-3 are critical for determining the crystal structures of such compounds. For example, hydrogen-bonding patterns in the target compound could be analyzed using graph set theory, as described by Bernstein et al. .
Biological Activity
6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one, also known by its CAS number 1690641-34-9, is a heterocyclic organic compound belonging to the class of dihydropyridinones. Its unique structure includes a pyridine ring with an amino group and a ketone functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.
The molecular formula of 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound features both isopropyl and methyl groups that enhance its lipophilicity and bioavailability compared to other similar compounds .
Research indicates that derivatives of dihydropyridinones, including 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one, exhibit significant biological activities through various mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in signaling pathways associated with cancer and other diseases.
- Neuroprotective Effects : Studies suggest that related compounds may have therapeutic potential in treating neurological disorders such as Parkinson's disease and multiple sclerosis.
- Antimicrobial Properties : Some analogs of dihydropyridinones exhibit antimicrobial activity, making them candidates for further development in infectious disease treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one:
- Study on Neuroprotective Effects : A study demonstrated that derivatives of dihydropyridinones could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated increased expression of apoptosis-related genes and decreased expression of cell cycle-related genes in treated cells .
- Inhibition Studies : In vitro assays have shown that certain derivatives can inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, a compound structurally similar to 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one was observed to significantly reduce cell viability in glioblastoma cells .
Comparative Analysis
To better understand the biological activity of 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Amino-pyridin-2-one | Amino group at position 3 on pyridine | Known for antimicrobial properties |
| 4-Amino-pyridin-2-one | Amino group at position 4 on pyridine | Exhibits anti-inflammatory effects |
| 5-Amino-pyridin-2-one | Amino group at position 5 on pyridine | Potential use as an anti-cancer agent |
The unique substitution pattern in 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one may enhance its efficacy compared to these analogs due to increased lipophilicity and potential for better receptor interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
